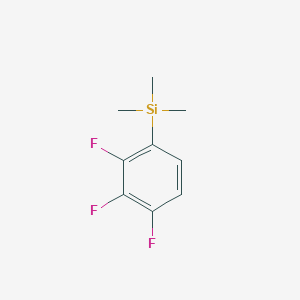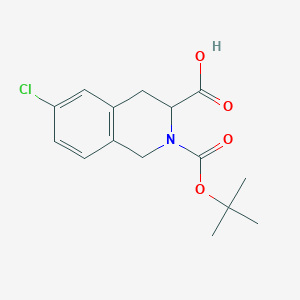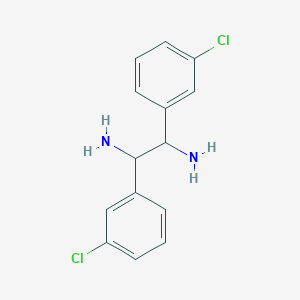
1,2-Bis(3-chlorophenyl)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(3-chlorophenyl)-1,2-ethanediamine is an organic compound with the molecular formula C14H14Cl2N2 It is a derivative of ethanediamine where each nitrogen atom is bonded to a 3-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(3-chlorophenyl)-1,2-ethanediamine can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with ethylenediamine in the presence of a reducing agent. The reaction typically proceeds as follows:
Condensation Reaction: 3-chlorobenzaldehyde reacts with ethylenediamine to form an imine intermediate.
Reduction: The imine intermediate is reduced to form this compound.
The reaction conditions often involve the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(3-chlorophenyl)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(3-chlorophenyl)-1,2-ethanediamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It is used in the development of polymers and advanced materials with specific properties.
Biological Research: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(3-chlorophenyl)-1,2-ethanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. In biological systems, it may interact with neurotransmitter receptors, affecting signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(4-chlorophenyl)-1,2-ethanediamine: Similar structure but with chlorine atoms at the 4-position of the phenyl rings.
1,2-Bis(3-bromophenyl)-1,2-ethanediamine: Similar structure but with bromine atoms instead of chlorine.
1,2-Bis(3-methylphenyl)-1,2-ethanediamine: Similar structure but with methyl groups instead of chlorine.
Uniqueness
1,2-Bis(3-chlorophenyl)-1,2-ethanediamine is unique due to the presence of chlorine atoms at the 3-position of the phenyl rings, which can influence its reactivity and interactions with other molecules. The specific positioning of the chlorine atoms can affect the compound’s electronic properties and steric hindrance, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C14H14Cl2N2 |
|---|---|
Peso molecular |
281.2 g/mol |
Nombre IUPAC |
1,2-bis(3-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14Cl2N2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13-14H,17-18H2 |
Clave InChI |
JASPNOWTBVYYLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(C(C2=CC(=CC=C2)Cl)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


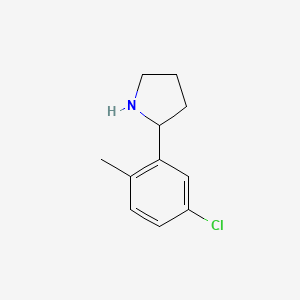
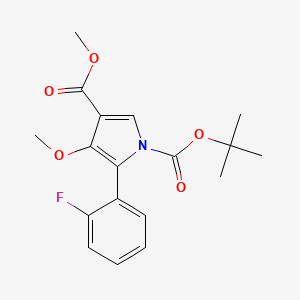
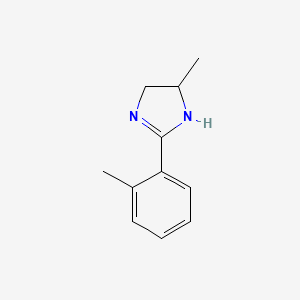
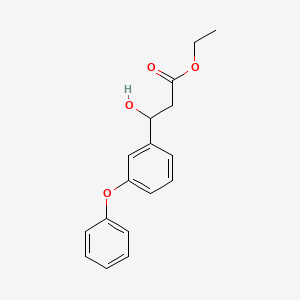
![2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole-4-carboxylic Acid](/img/structure/B13690385.png)


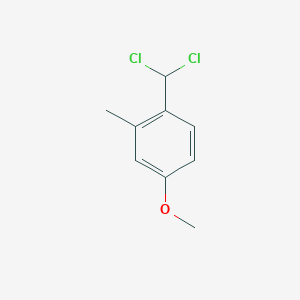
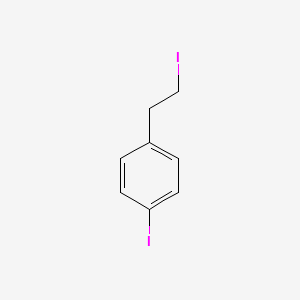
![6-Bromofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B13690443.png)
